

An In-depth Technical Guide to 4-Ethylcatechol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethylcatechol

Cat. No.: B135975

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Introduction

4-Ethylcatechol (4-EC), a phenolic compound with the IUPAC name 4-ethylbenzene-1,2-diol, is a molecule of significant interest in various scientific fields. It is found in natural products such as red wine and can be extracted from plants like *Glechoma longituba*.^[1] This compound and its derivatives are recognized for their antioxidant properties and have been implicated in biological processes, including the induction of oxidative DNA damage, making them a subject of study in toxicology and pharmacology.^{[1][2][3]} This guide provides a comprehensive overview of the chemical and physical properties of **4-Ethylcatechol**, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

The fundamental chemical and physical properties of **4-Ethylcatechol** are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: Chemical Identifiers and Formula

Property	Value	Source
CAS Number	1124-39-6	[4] [5] [6]
IUPAC Name	4-ethylbenzene-1,2-diol	[5]
Synonyms	3,4-Dihydroxyethylbenzene, 4-ethylpyrocatechol, 4-Ethyl-1,2-benzenediol	[4] [5] [6] [7]
Molecular Formula	C ₈ H ₁₀ O ₂	[4] [5] [6]
Molecular Weight	138.16 g/mol	[4] [6]
SMILES	<chem>CCC1=CC(=C(C=C1)O)O</chem>	[4]
InChI Key	HFLGBNBLMBSXEM-UHFFFAOYSA-N	[5]

Table 2: Physical and Chemical Properties

Property	Value	Conditions/Notes	Source
Melting Point	34 - 40 °C	[4] [5] [8]	
Boiling Point	105 - 107 °C	at 0.5 mmHg	[5] [8]
Solubility	Soluble in DMSO (50 mg/mL, 361.9 mM)	Sonication is recommended	[1]
Slightly soluble in Chloroform, Methanol	[8]		
LogP (Octanol/Water Partition Coefficient)	1.85	[9]	
pKa	9.90 ± 0.10	Predicted	[8]

Table 3: Spectroscopic Data

Technique	Data Summary
^1H NMR	In DMSO- d_6 , characteristic peaks are observed at approximately 1.092 ppm (triplet, 3H, ethyl - CH_3), 2.408 ppm (quartet, 2H, ethyl - CH_2), and between 6.418 and 6.610 ppm (3H, aromatic protons). The two hydroxyl protons are often not distinctly detected.
^{13}C NMR	In DMSO- d_6 , signals appear around 15.85 ppm (ethyl - CH_3), 27.45 ppm (ethyl - CH_2), and in the aromatic region at approximately 115.11, 115.39, 118.15, 134.57, 142.99, and 144.95 ppm.
Mass Spectrometry	Electron ionization mass spectra are available through databases such as the NIST WebBook. [6]
Infrared (IR) Spectroscopy	Gas-phase IR spectra are available through databases like the NIST WebBook. [1]

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and investigation of the biological activity of **4-Ethylcatechol**.

Synthesis of 4-Ethylcatechol

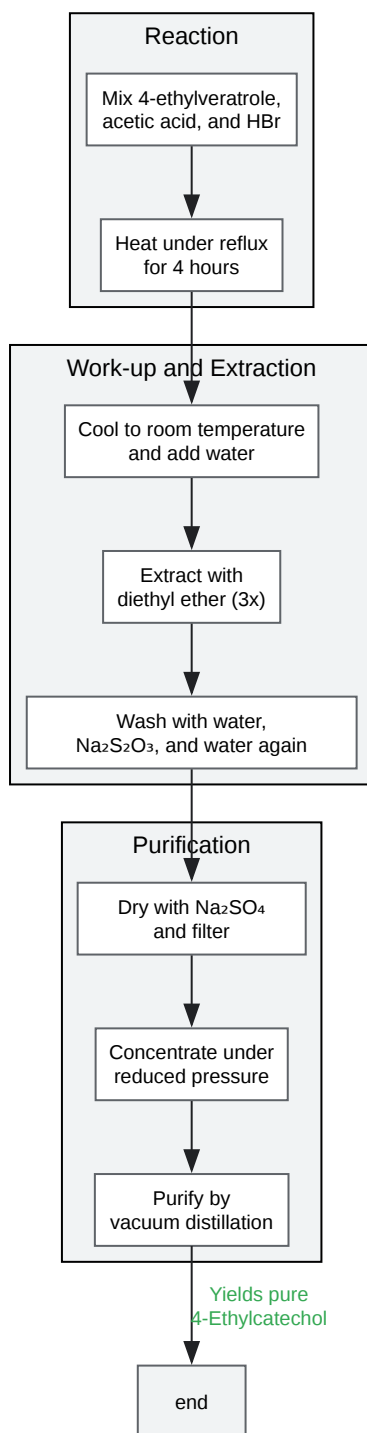
A common method for the synthesis of **4-Ethylcatechol** involves the demethylation of 4-ethylveratrole.[\[2\]](#)

Protocol:

- **Reaction Setup:** A mixture of 10.0 g (60.2 mmol) of 4-ethylveratrole, 38.4 g (639 mmol) of acetic acid, and 115.0 g (668 mmol) of 47% hydrobromic acid is prepared in a suitable reaction vessel.[\[2\]](#)
- **Reflux:** The mixture is heated under reflux for 4 hours with continuous stirring.[\[2\]](#)

- Cooling and Extraction: After cooling to room temperature, 100 ml of water is added. The resulting mixture is extracted three times with 110 ml of diethyl ether for each extraction.[\[2\]](#)
- Washing: The combined ether extracts are successively washed with 110 ml of water, 150 g of 5% aqueous sodium thiosulfate solution, and then twice more with 110 ml of water each time.[\[2\]](#)
- Drying and Concentration: The washed ether solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by concentration.[\[2\]](#)
- Purification: The crude product is purified by vacuum distillation to yield **4-ethylcatechol** as a light yellow liquid.[\[2\]](#)

Workflow for the Synthesis of 4-Ethylcatechol

[Click to download full resolution via product page](#)Caption: Workflow for the Synthesis of **4-Ethylcatechol**.

High-Performance Liquid Chromatography (HPLC)

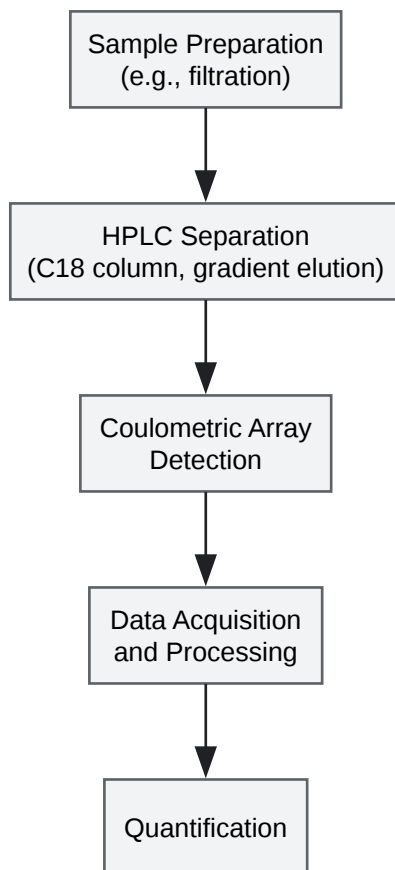
Analysis

A robust HPLC method with a coulometric array detector is effective for the quantification of **4-Ethylcatechol**, particularly in complex matrices like wine.^{[5][7]}

Protocol:

- **Instrumentation:** An HPLC system equipped with a pump, autosampler, column oven, and a coulometric array detector is used. A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed for separation.^[7]
- **Mobile Phase:** The mobile phase typically consists of an organic solvent like acetonitrile or methanol and an acidified aqueous solution (e.g., with formic acid or trifluoroacetic acid).^[7] Separation can be achieved using either an isocratic or a gradient elution.
- **Standard Preparation:** A stock solution of **4-Ethylcatechol** is prepared by accurately weighing a known amount of a standard (purity >98%) and dissolving it in a suitable solvent such as DMSO.^[7]
- **Sample Preparation:** For samples like wine, the procedure may not require extensive preparation or derivatization.^[5] Samples should be filtered through a 0.45 µm syringe filter before injection.
- **Chromatographic Conditions:** The specific gradient, flow rate, and column temperature should be optimized for the best separation and peak shape.
- **Detection:** The coulometric array detector measures the current generated from the electrochemical oxidation of **4-Ethylcatechol** as it elutes, providing high sensitivity and selectivity.^[7]

General Workflow for HPLC Analysis of 4-Ethylcatechol



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Caption: General Workflow for HPLC Analysis.

In Vitro Oxidative DNA Damage Assay

4-Ethylcatechol is known to induce oxidative DNA damage, particularly in the presence of copper ions (Cu(II)).^{[2][10]} This process can be investigated by measuring the formation of DNA damage markers, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), in isolated DNA.^[10]

Protocol Outline:

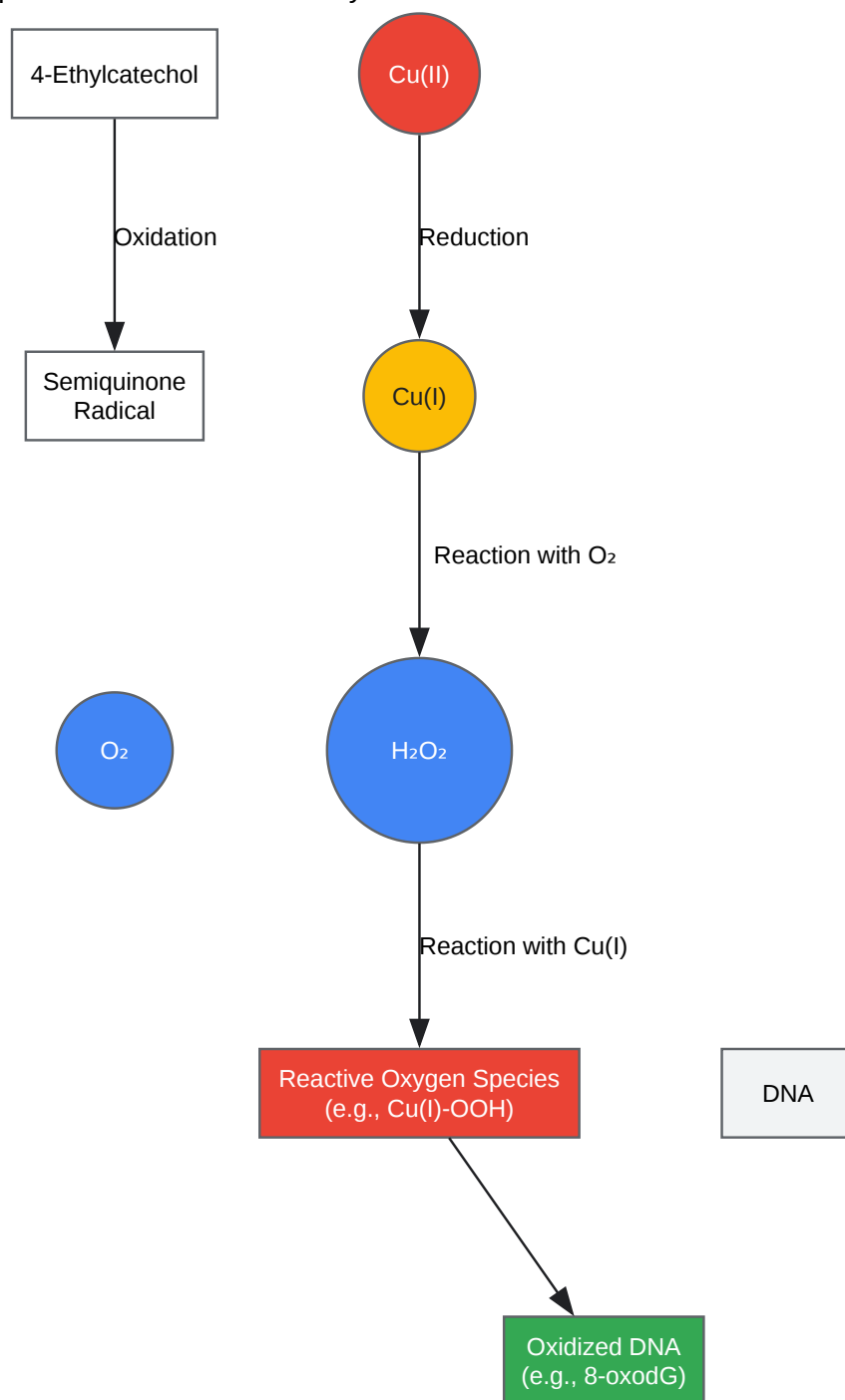
- **Reaction Mixture:** Prepare a reaction mixture containing calf thymus DNA, **4-Ethylcatechol**, and Cu(II) in a suitable buffer (e.g., phosphate buffer).
- **Incubation:** Incubate the reaction mixture under controlled temperature and time to allow for the induction of DNA damage.
- **DNA Digestion:** After incubation, the DNA is enzymatically digested to its constituent nucleosides.
- **Analysis:** The amount of 8-oxodG is quantified, typically using HPLC with electrochemical detection or mass spectrometry, and compared to control samples (e.g., DNA without **4-Ethylcatechol** or Cu(II)).

Signaling and Reaction Pathways

Mechanism of Oxidative DNA Damage

The primary mechanism by which **4-Ethylcatechol** induces DNA damage involves a redox cycle with copper ions. **4-Ethylcatechol** reduces Cu(II) to Cu(I), generating a semiquinone radical in the process. This is followed by the production of reactive oxygen species (ROS), including hydrogen peroxide (H_2O_2). The subsequent reaction between Cu(I) and H_2O_2 is believed to generate a highly reactive species, possibly a copper-peroxide complex, which then attacks the DNA, leading to oxidative lesions like 8-oxodG.^{[10][11]}

Proposed Mechanism of 4-Ethylcatechol-Induced Oxidative DNA Damage

[Click to download full resolution via product page](#)Caption: Mechanism of **4-Ethylcatechol**-Induced DNA Damage.

Conclusion

4-Ethylcatechol is a multifaceted molecule with well-defined chemical and physical properties. Its role as an antioxidant and its potential to induce oxidative DNA damage highlight its importance in toxicology, pharmacology, and food science. The protocols and data presented in this guide offer a valuable resource for professionals engaged in the study and application of this compound. Further research into its biological activities and mechanisms of action will continue to elucidate its role in both natural and synthetic systems.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethylcatechol: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at:

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